Due to these properties, [bdmim]BF4 finds applications in various scientific research areas, including:
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic liquid characterized by its unique structure, which consists of a butyl group and two methyl groups attached to the imidazolium cation, paired with the tetrafluoroborate anion. Its molecular formula is with a molecular weight of approximately 240.05 g/mol. This compound appears as a white or colorless to yellow solid or liquid at room temperature, with a melting point of about 34 °C and is soluble in water and organic solvents like methanol and dichloromethane, but insoluble in ether and toluene .
The biological activity of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate has been explored in various studies. It exhibits:
The synthesis of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate typically involves the following steps:
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate has several applications across different fields:
Interaction studies involving 1-butyl-2,3-dimethylimidazolium tetrafluoroborate focus on its behavior in various environments:
Several compounds share structural similarities with 1-butyl-2,3-dimethylimidazolium tetrafluoroborate. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
1-Ethyl-3-methylimidazolium tetrafluoroborate | Similar cation structure | Lower viscosity; often used in electrochemistry |
1-Butyl-3-methylimidazolium tetrafluoroborate | Similar cation structure | Different alkyl chain length affecting properties |
1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate | Longer alkyl chain | Enhanced solubility in organic solvents |
1-Methyl-2,3-dimethylimidazolium tetrafluoroborate | Methyl group instead of butyl | More polar; potential for different biological interactions |
These compounds exhibit variations in viscosity, solubility, and reactivity due to differences in their alkyl chain lengths and substituents. The unique combination of properties makes 1-butyl-2,3-dimethylimidazolium tetrafluoroborate particularly valuable for specific applications in electrochemistry and catalysis .
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate ([BDMIM][BF₄]) is synthesized via two primary routes: alkylation followed by anion metathesis and microwave-assisted one-pot synthesis.
A solvent-free one-pot method combines 1-methylimidazole, 1-bromobutane, and NaBF₄ under microwave irradiation (300–500 W, 5–10 minutes). This approach reduces reaction time from days to minutes, achieving yields up to 92%.
Table 1: Comparison of Synthetic Methods
Parameter | Conventional Method | Microwave Method |
---|---|---|
Reaction Time | 24–48 hours | 5–10 minutes |
Yield | 85–90% | 88–92% |
Solvent Requirement | Acetonitrile/acetone | Solvent-free |
Purification involves liquid-liquid extraction with dichloromethane to remove unreacted precursors, followed by vacuum distillation. Critical quality control measures include:
[BDMIM][BF₄] crystallizes in monoclinic systems (space group P2₁/c) with intermolecular C-H···F interactions (2.73–2.85 Å). The BF₄⁻ anion adopts a tetrahedral geometry, while the cation exhibits planar imidazolium ring stacking.
Table 2: Key Spectral Assignments
Technique | Peak Position | Assignment |
---|---|---|
¹H NMR | δ 2.80 ppm | C2-CH₃ |
FT-IR | 1,044 cm⁻¹ | BF₄⁻ asymmetric stretch |
XRD | 2.73 Å | C-H···F interaction |
Table 3: Comparison with Analogous ILs
Property | [BDMIM][BF₄] | [BMIM][BF₄] | [EMIM][BF₄] |
---|---|---|---|
Viscosity (cP) | 172 (45°C) | 220 (25°C) | 180 (25°C) |
T₅₀₀ (°C) | 381 | 349 | 335 |
Electrochemical Window | 4.2 V | 3.9 V | 3.8 V |
The application of 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate in asymmetric synthesis represents a significant advancement in biocatalytic methodology. The ionic liquid not only maintains but often enhances the enantioselectivity of lipase-catalyzed reactions while providing unique advantages in product separation and catalyst recovery.
Kinetic Resolution of Secondary Alcohols
Lipase-catalyzed kinetic resolution of racemic secondary alcohols in 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate achieves exceptional enantioselectivity with E-values exceeding 40 in most cases and reaching over 100 for optimal substrate-enzyme combinations [11] [12]. The ionic liquid environment enhances chiral discrimination by providing a structured solvation shell around the enzyme active site that amplifies subtle differences in transition state energies between enantiomers.
Research demonstrates that monoether-functionalized derivatives of the ionic liquid can achieve enantioselectivity higher than 99% with 50% conversion of racemic 1-phenylethanol when used with Novozym 435 [12]. The alkyl substituents at the 2- and 3-positions in the imidazolium ring contribute specifically to increased enantioselectivity and enhanced reaction rates respectively.
Dynamic Kinetic Resolution Systems
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate enables efficient dynamic kinetic resolution (DKR) processes where racemic substrates undergo simultaneous resolution and racemization [11]. This approach theoretically allows for 100% conversion to a single enantiomer, significantly exceeding the 50% maximum yield limitation of classical kinetic resolution.
The ionic liquid's stability under reaction conditions and compatibility with racemization catalysts make it an ideal medium for DKR processes. Studies show that 1-phenylethanol derivatives can be converted with >90% enantiomeric excess and yields of 80-95% through DKR in this ionic liquid medium [11].
Mechanism of Enhanced Enantioselectivity
The enhanced enantioselectivity observed in 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate results from several factors. The ionic liquid creates a highly organized solvation environment around the enzyme that can preferentially stabilize one enantiomeric transition state over another [13] [10]. Additionally, the ionic nature of the solvent may interact differently with the polar and nonpolar regions of substrates, amplifying enantioselective recognition.
Crystallographic studies reveal that imidazolium cations interact with enzyme surface residues through hydrophobic and cation-π interactions [14]. These interactions can modulate enzyme flexibility and active site geometry, leading to enhanced stereochemical control in catalytic transformations.
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate demonstrates exceptional utility in biphasic reaction systems, forming well-defined phase boundaries with both organic solvents and aqueous solutions. These biphasic systems offer significant advantages for reaction control, product separation, and catalyst recovery.
Ionic Liquid-Water Biphasic Systems
The compound exhibits controlled miscibility with water, forming stable biphasic systems under specific conditions [15] [16]. Molecular dynamics simulations reveal that water addition alters the ionic liquid's structural organization by replacing counterions in coordination shells and disrupting the cation-anion network [15]. At low water concentrations, water molecules remain largely isolated, but with increasing hydration, water begins forming clusters and eventually a percolating network.
These biphasic systems demonstrate excellent extraction efficiency (85-95%) for various compounds and enable effective product recovery (80-90%) [17] [18]. The systems are particularly valuable for protein extraction and biocatalytic processes where maintaining enzyme activity while facilitating product separation is crucial.
Organic Solvent Biphasic Systems
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate forms highly effective biphasic systems with organic solvents including toluene, hexane, and dichloromethane [19] [20]. The ionic liquid-toluene biphasic system has been specifically demonstrated for Negishi cross-coupling reactions between aryl zinc halides and aryl iodides, achieving excellent phase separation and extraction efficiency (90-98%) [19].
The dichloromethane biphasic system shows particular promise for purification applications, with extraction efficiency exceeding 90% and product recovery of 85-95% [17] [18]. These systems enable effective separation of ionic liquid products from reaction mixtures while maintaining high purity.
Phase Behavior and Separation Efficiency
The phase behavior of 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate in biphasic systems is governed by complex intermolecular interactions including hydrogen bonding, van der Waals forces, and electrostatic interactions [21] [22]. The compound's relatively high density (1.198 g/mL at 20°C) facilitates gravity-based phase separation in most biphasic systems.
Temperature effects on phase behavior are significant, with complete phase separation typically achieved above 25°C for aqueous systems [23] [24]. This temperature-dependent miscibility provides an additional control parameter for optimizing separation processes and reaction conditions.
Corrosive;Irritant